molecular formula C17H10Cl2F3N3OS B2431349 2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 339276-71-0

2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B2431349
CAS No.: 339276-71-0
M. Wt: 432.24
InChI Key: ANNWRJXOLOYOMV-UHFFFAOYSA-N
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Description

2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, pyridinyl, and imidazolyl groups

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS/c18-12-3-1-10(2-4-12)14(26)9-27-16-23-5-6-25(16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNWRJXOLOYOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 3-chloro-5-(trifluoromethyl)pyridinyl-substituted imidazole core linked via a sulfanyl bridge to a 4-chlorophenyl ethanone moiety. Retrosynthetic analysis suggests three primary fragments:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : A precursor for imidazole ring formation.
  • 1-(4-Chlorophenyl)ethan-1-one : The ketone backbone for nucleophilic substitution.
  • Sulfur-containing linker : Introduced via thiolation or disulfide coupling.

The imidazole ring is typically constructed via cyclocondensation, while the sulfanyl group is introduced through nucleophilic displacement or oxidative coupling.

Preparation Methodologies

Imidazole Ring Formation

Cyclocondensation of Diamines and Carbonyl Compounds

A common approach involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with α-bromoketones in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. For example:
$$
\text{C}5\text{H}2\text{ClF}3\text{N} \cdot \text{NH}2 + \text{BrC(O)R} \xrightarrow{\text{p-TsOH, EtOH}} \text{Imidazole intermediate}
$$
Yields are optimized at reflux (80–90°C) for 6–8 hours, with triphenylphosphine (PPh₃) occasionally added to scavenge HBr.

Microwave-Assisted Synthesis

Patent WO2018216823A1 describes microwave irradiation (150 W, 120°C) to accelerate imidazole formation, reducing reaction times to 30–45 minutes. This method minimizes decomposition of the trifluoromethyl group, which is sensitive to prolonged heating.

Thiolation and Sulfanyl Bridge Installation

Nucleophilic Displacement with Thiourea

The imidazole intermediate is treated with thiourea in ethanol under reflux to generate the thiolate species, which subsequently reacts with α-chloro-1-(4-chlorophenyl)ethanone:
$$
\text{Imidazole-Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{Imidazole-SH} \xrightarrow{\text{ClC(O)C}6\text{H}4\text{Cl}} \text{Target compound}
$$
Triethylamine (Et₃N) is critical for neutralizing HCl, with yields reaching 68–72% after recrystallization from dimethylformamide (DMF).

Oxidative Coupling Using I₂/KI

Alternative methods employ iodine-potassium iodide (I₂/KI) in DMF to oxidize thiols to disulfides, though this approach is less efficient (<50% yield) for sterically hindered substrates.

Coupling of Fragments via Mitsunobu Reaction

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and PPh₃, couples preformed imidazole-thiols with 1-(4-chlorophenyl)ethanone derivatives:
$$
\text{Imidazole-SH} + \text{HO-C(O)C}6\text{H}4\text{Cl} \xrightarrow{\text{DEAD, PPh₃}} \text{Target compound}
$$
This method offers superior regioselectivity (>90%) but requires anhydrous conditions and elevated temperatures (60°C).

Optimization and Challenges

Solvent Systems

  • Ethanol/water mixtures (4:1 v/v) enhance solubility of polar intermediates.
  • Dimethylacetamide (DMAc) improves reaction rates for thiolation but complicates purification.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) accelerates acylation steps, reducing reaction times by 30%.
  • Molecular sieves (3Å) mitigate moisture sensitivity during Mitsunobu reactions.

Characterization and Analytical Data

Property Value/Description Source
Melting Point 210–213°C (recrystallized from DMF) Analogous
HPLC Purity >98% (C18 column, acetonitrile/water)
IR (cm⁻¹) 1685 (C=O), 1340 (C-N), 1110 (C-F)
¹H NMR (DMSO-d⁶, δ ppm) 8.72 (s, 1H, imidazole), 7.89 (d, J=8.5 Hz)

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea-based thiolation is preferred over Mitsunobu due to lower reagent costs.
  • Waste Management : Et₃N·HCl byproducts require neutralization with NaOH, generating NaCl slurry for disposal.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that compounds containing imidazole and pyridine moieties exhibit significant antibacterial properties. For instance, derivatives similar to the compound have been tested against Helicobacter pylori, a bacterium associated with gastric ulcers. In one study, imidazole derivatives demonstrated effective inhibition of bacterial growth, suggesting that the compound could be developed as a therapeutic agent against resistant strains of H. pylori .

Anticonvulsant Properties

The structural features of the compound, particularly the presence of the imidazole ring, suggest potential anticonvulsant activity. Research has indicated that thiazole and imidazole derivatives can provide protective effects in seizure models. For example, compounds with similar scaffolds have shown efficacy in reducing seizure frequency and severity in animal models . The structure–activity relationship (SAR) analyses indicate that modifications to the imidazole and pyridine rings can enhance anticonvulsant activity .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntibacterialImidazole derivatives with pyridineInhibition of H. pylori growth
AnticonvulsantThiazole-linked imidazole analoguesReduced seizure frequency
CytotoxicityVarious imidazole derivativesSignificant cytotoxic effects on cancer cells

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. explored the synthesis of hybrid compounds incorporating imidazole and thiazole moieties. The resulting compounds were tested for their ability to inhibit H. pylori strains, showing promising results with inhibition zones exceeding 30 mm at specific concentrations . This highlights the potential for developing new antibiotics based on the compound's structure.

Case Study 2: Anticonvulsant Activity Evaluation

In a separate investigation into anticonvulsant properties, researchers synthesized several analogues based on thiazole and imidazole frameworks. One notable analogue showed a median effective dose significantly lower than standard anticonvulsants, indicating enhanced efficacy . The compound's unique structural features may contribute to its ability to modulate neurotransmitter systems involved in seizure activity.

Mechanism of Action

The mechanism of action of 2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Biological Activity

The compound 2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H13ClF3N3SC_{15}H_{13}ClF_3N_3S, and its structure features a trifluoromethyl-pyridine moiety, an imidazole ring, and a chlorophenyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The imidazole ring is known for its ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis, which could be a potential mechanism for this compound as well .
  • Antitumor Activity : The presence of the chlorophenyl group has been linked to enhanced cytotoxic effects against various cancer cell lines. Research has shown that similar compounds can induce apoptosis in tumor cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
AStaphylococcus aureus20
BEscherichia coli40
CCandida albicans15

Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism of Action
DMCF-7 (breast cancer)5Induction of apoptosis
EA549 (lung cancer)10Inhibition of Bcl-2
FHeLa (cervical cancer)8Caspase activation

Case Studies

  • Study on Antimicrobial Efficacy :
    A study tested the antimicrobial efficacy of related imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited MIC values ranging from 20 to 40 µg/mL, suggesting promising antimicrobial potential .
  • Antitumor Activity Assessment :
    In vitro studies on the cytotoxic effects against various cancer cell lines showed that compounds with trifluoromethyl and chlorophenyl substitutions had significant anticancer activity, with IC50 values below 10 µM in some cases. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Inflammation Modulation :
    Research highlighted the role of similar compounds in modulating inflammatory responses in vitro, showing a reduction in IL-6 production in activated macrophages, which underscores their potential as anti-inflammatory agents .

Q & A

Q. What are the key steps in synthesizing 2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Preparation of the 3-chloro-5-(trifluoromethyl)pyridine moiety via halogenation and trifluoromethylation.
  • Step 2 : Formation of the imidazole ring using a Debus-Radziszewski reaction, followed by sulfanyl group introduction via nucleophilic substitution (e.g., thiol-disulfide exchange) .
  • Step 3 : Coupling the sulfanyl-imidazole intermediate with 4-chlorophenyl ethanone under base-catalyzed conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, trifluoromethyl groups) and sulfanyl linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected ~430–440 g/mol based on analogs) .
  • X-ray Crystallography : To resolve ambiguity in imidazole-pyridine orientation (applicable if single crystals are obtained) .
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-S stretching (~650 cm⁻¹) .

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) due to the compound’s hydrophobic aryl/trifluoromethyl groups.
  • Co-solvents : Use ethanol/water mixtures for in vitro assays.
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at non-critical positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfanyl linkage formation?

  • Methodological Answer :
  • Catalysts : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to enhance efficiency .
  • Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : DMF or THF improves solubility of aromatic intermediates.
  • Monitoring : Track progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (trifluoromethyl/pyridine groups may enhance hydrophobic interactions) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.
  • QSAR : Correlate substituent effects (e.g., Cl vs. F) with inhibitory activity .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity and stability?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyridine ring, increasing resistance to nucleophilic attack .
  • Metabolic Stability : Enhances in vivo half-life by reducing oxidative metabolism .
  • Spectroscopic Impact : ¹⁹F NMR (δ ~-60 ppm) quantifies purity and degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for imidazole-pyridine coupling: How to resolve?

  • Analysis :
  • Source Variation : Yields range from 40–70% due to differences in solvent (DMF vs. THF) and catalyst loading (5–10 mol% Pd) .
  • Resolution : Standardize conditions (e.g., 80°C, 10 mol% Pd(PPh₃)₄, DMF) and confirm intermediates via LC-MS .

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